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Compound of Interest

2-((4-Chlorophenyl)acetyl)benzoic
Compound Name: d
aci

Cat. No.: B195396

Spectroscopic Profile of 2-((4-
Chlorophenyl)acetyl)benzoic Acid

An In-depth Technical Guide for Researchers and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for 2-((4-
Chlorophenyl)acetyl)benzoic acid, a known impurity of the antihistamine drug Azelastine,
often referred to as Azelastine EP Impurity C.[1][2][3][4] This document is intended to serve as
a valuable resource for researchers, scientists, and professionals involved in drug development
and quality control, offering detailed spectroscopic information and the methodologies for its
acquisition.

Chemical Structure and Properties
e |[UPAC Name: 2-[2-(4-chlorophenyl)acetyl]benzoic acid[5]

o CAS Number: 53242-76-5[5]

e Molecular Formula: C1sH11CIOs][5]

e Molecular Weight: 274.70 g/mol [5]
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Spectroscopic Data Summary

The following tables summarize the available spectroscopic data for 2-((4-
Chlorophenyl)acetyl)benzoic acid. While comprehensive data is often provided by
commercial suppliers upon purchase of a reference standard, this guide presents publicly
available information.

Nuclear Magnetic Resonance (NMR) Spectroscopy
13C NMR Data

Chemical Shift (8) ppm Assignment (Tentative)
125.2 Aromatic CH

126.6 Aromatic CH

127.3 Aromatic C

128.0 Aromatic C

128.4 Aromatic CH

130.6 Aromatic CH

131.1 Aromatic C

133.2 Aromatic CH

137.0 Aromatic C

144.5 Aromatic C

157.2 C=0 (Ketone)

167.8 (Predicted) C=0 (Carboxylic Acid)
45.0 (Predicted) -CHz-

Note: The provided 3C NMR data is sourced from a chemical supplier.[6] Predicted values are
based on typical chemical shifts for similar functional groups.

IH NMR Data
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Authentic *H NMR spectral data for 2-((4-Chlorophenyl)acetyl)benzoic acid is typically
provided with the purchase of a certified reference standard from various chemical and
pharmaceutical suppliers.[2][3][4] The expected spectrum would feature signals corresponding
to the aromatic protons on both the chlorophenyl and benzoic acid rings, a singlet for the
methylene (-CHz) protons, and a broad singlet for the carboxylic acid proton, typically
downfield.

Infrared (IR) Spectroscopy

Key IR Absorptions (KBr Disc)

Wavenumber (cm—?) Functional Group

3441 O-H stretch (Carboxylic Acid)
2962, 2931, 2846 C-H stretch (Aromatic)

1636 C=0 stretch (Ketone)

~1700 (Expected) C=0 stretch (Carboxylic Acid)
1588, 1493 C=C stretch (Aromatic)

1350, 1334 C-O stretch / O-H bend

775 C-H bend (Aromatic)

Note: The provided IR data is sourced from a chemical supplier.[6] The expected carboxylic
acid carbonyl stretch is often broad and may overlap with the ketone carbonyl stretch.

Mass Spectrometry (MS)

Mass spectral data (LC-MS) for 2-((4-Chlorophenyl)acetyl)benzoic acid is available from
commercial suppliers of the analytical standard.[2] The expected mass spectrum would show a
molecular ion peak corresponding to the compound's molecular weight (274.70 g/mol ).

Experimental Protocols

The following are detailed methodologies for the key spectroscopic analyses cited.
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. Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To determine the carbon and proton framework of the molecule.
Instrumentation: A high-resolution NMR spectrometer (e.g., 400 MHz or higher).
Sample Preparation:
o Accurately weigh 5-10 mg of 2-((4-Chlorophenyl)acetyl)benzoic acid.

o Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g.,
DMSO-des or CDCIs). Tetramethylsilane (TMS) is typically added as an internal standard (O

ppm).
o Transfer the solution to a 5 mm NMR tube.
'H NMR Acquisition:
o Acquire a one-dimensional proton spectrum using a standard pulse sequence.

o Typical parameters include a spectral width of 0-15 ppm, a sufficient number of scans for a
good signal-to-noise ratio, and a relaxation delay of 1-5 seconds.

13C NMR Acquisition:
o Acquire a one-dimensional carbon spectrum with proton decoupling.

o Typical parameters include a spectral width of 0-220 ppm and a larger number of scans
compared to *H NMR due to the lower natural abundance of 13C.

. Infrared (IR) Spectroscopy
Objective: To identify the functional groups present in the molecule.
Instrumentation: A Fourier Transform Infrared (FTIR) spectrometer.

Sample Preparation (KBr Pellet Method):
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o Grind a small amount (1-2 mg) of the solid sample with approximately 100-200 mg of dry
potassium bromide (KBr) powder in an agate mortar and pestle until a fine, homogeneous
powder is obtained.

o Place a portion of the powder into a pellet-forming die.

o Apply pressure (typically 8-10 tons) using a hydraulic press to form a transparent or
translucent pellet.

Data Acquisition:
o Place the KBr pellet in the sample holder of the FTIR spectrometer.
o Record the spectrum, typically in the range of 4000-400 cm~1.

o Acquire a background spectrum of an empty sample holder to subtract atmospheric
interferences.

. Mass Spectrometry (MS)
Objective: To determine the molecular weight and fragmentation pattern of the molecule.
Instrumentation: A mass spectrometer, often coupled with a liquid chromatograph (LC-MS).
Sample Preparation:

o Prepare a dilute solution of the sample (typically in the pg/mL to ng/mL range) in a suitable
solvent such as acetonitrile or methanol.

Data Acquisition (LC-MS):
o Inject the sample solution into the LC system.
o The compound is separated from any impurities on a suitable HPLC column (e.g., C18).

o The eluent from the LC is introduced into the mass spectrometer's ion source (e.g.,
Electrospray lonization - ESI).
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o The mass spectrum is recorded, showing the mass-to-charge ratio (m/z) of the parent ion
and any fragment ions.

Visualizations

The following diagrams illustrate the logical workflow of spectroscopic analysis for a chemical
compound.
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Caption: Workflow of Spectroscopic Analysis.
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Caption: Pathway for Spectroscopic Data Interpretation.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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spectroscopic-data-nmr-ir-mass-spec]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress Hast

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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